3-[(2,2-Difluorocyclopentyl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine is a chemical compound with the molecular formula C₉H₁₅F₂NO and a molecular weight of 191.22 g/mol This compound is characterized by the presence of a difluorocyclopentyl group attached to an azetidine ring via a methoxy linkage
Preparation Methods
The synthesis of 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 2,2-difluorocyclopentanol with azetidine in the presence of a suitable base and solvent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The methoxy linkage and azetidine ring also play crucial roles in determining the compound’s overall activity and stability .
Comparison with Similar Compounds
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine can be compared with other similar compounds, such as:
ZGN-1061: An experimental drug with a similar mechanism of action but different structural features.
3-Methoxy-2,2-dimethyloxirane: A compound with a methoxy group and a cyclopentyl ring, but lacking the difluorocyclopentyl group.
The unique combination of the difluorocyclopentyl group and azetidine ring in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15F2NO |
---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
3-[(2,2-difluorocyclopentyl)methoxy]azetidine |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)3-1-2-7(9)6-13-8-4-12-5-8/h7-8,12H,1-6H2 |
InChI Key |
PUGCFKGHUBMARY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.